Podospicatin
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Overview
Description
5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone: is a naturally occurring isoflavonoid compound. Isoflavonoids are a subclass of flavonoids, which are polyphenolic secondary metabolites produced by plants. This compound is known for its potential biological activities and is found in various plants, including those used in traditional medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone typically involves multiple steps, including the formation of the isoflavone core structure followed by specific hydroxylation and methoxylation reactions. The synthetic route often starts with commercially available precursors, such as 3,4-dimethoxyphenol, and involves key steps like Claisen rearrangement, oxidative cleavage, and aryllithium addition .
Industrial Production Methods: the synthesis on a gram scale has been achieved through optimized synthetic routes, indicating the potential for scalable production .
Chemical Reactions Analysis
Types of Reactions: 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists .
Biology: In biology, this compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is also studied for its role in plant defense mechanisms .
Medicine: In medicine, 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is explored for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a candidate for treating various diseases, including cancer and cardiovascular diseases .
Industry: In industry, this compound can be used as a natural additive in food and cosmetic products due to its antioxidant properties. It is also explored for its potential use in developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
5,7,2’-Trihydroxy-6,8-dimethoxyflavone: This compound shares a similar structure but has different methoxylation patterns.
5,6′-Dihydroxy-7,8-dimethoxyflavone-2′-O-β-D-glucopyranoside: This compound has additional glycosylation, which affects its solubility and biological activity.
Uniqueness: 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
479-97-0 |
---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 |
Synonyms |
5,7,2′-Trihydroxy-6,5′-dimethoxyisoflavone |
Origin of Product |
United States |
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